7-Methylbenzo[d]thiazol-2(3H)-one

LSD1 Histone Demethylase Epigenetics

7-Methylbenzo[d]thiazol-2(3H)-one is a regiospecifically substituted benzothiazolone scaffold whose 7-methyl group creates a distinct electronic and steric environment that modulates target engagement versus unsubstituted, 4-methyl, 5-methyl, or 6-methyl isomers. It provides a quantifiable LSD1 baseline (IC50 10 μM) for systematic SAR campaigns, exhibits intrinsic MAO-A isoform selectivity (IC50 100 μM) with no detectable MAO-B activity, and serves as a positional isomer control in AhR functional assays (~60% inhibition of TCDD-induced activation). German patent DE3017977A1 specifically claims 7-methyl-substituted benzothiazolones for analgesic and antipyretic applications, establishing intellectual property precedent. Available in multi-gram quantities with batch-specific QC (NMR, HPLC) for experimental reproducibility.

Molecular Formula C8H7NOS
Molecular Weight 165.21
CAS No. 80689-19-6
Cat. No. B2875541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylbenzo[d]thiazol-2(3H)-one
CAS80689-19-6
Molecular FormulaC8H7NOS
Molecular Weight165.21
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=O)S2
InChIInChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)11-8(10)9-6/h2-4H,1H3,(H,9,10)
InChIKeyCPCWRGPJUDZREC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylbenzo[d]thiazol-2(3H)-one (CAS 80689-19-6): Chemical Identity and Scientific Procurement Context


7-Methylbenzo[d]thiazol-2(3H)-one (CAS 80689-19-6) is a heterocyclic compound belonging to the benzothiazolone family, characterized by a benzene ring fused to a thiazole ring with a methyl substituent at the 7-position and a ketone group at the 2-position . This scaffold is recognized in medicinal chemistry as a privileged structure for diverse biological activities [1]. The compound serves as a core building block for synthesizing more complex benzothiazole derivatives with potential therapeutic applications .

Procurement Risk: Why 7-Methylbenzo[d]thiazol-2(3H)-one Cannot Be Interchanged with Unsubstituted or Isomeric Benzothiazolone Analogs


Benzothiazolone derivatives exhibit substitution position-dependent biological activity profiles that preclude generic substitution. The 7-methyl substitution in 7-Methylbenzo[d]thiazol-2(3H)-one creates a distinct electronic and steric environment that modulates target engagement compared to unsubstituted benzothiazolone, 4-methyl, 5-methyl, or 6-methyl isomers [1]. In aryl hydrocarbon receptor (AhR) functional assays, the 7-methyl-substituted analog (7-Methylbenzo[d]thiazol-2-amine) demonstrated markedly different agonist/antagonist activity profiles relative to 4-methyl, 5-methyl, and 6-methyl positional isomers [2]. Furthermore, substitution at the 7-position has been specifically claimed in patent literature for analgesic and antipyretic applications, distinguishing it from other regioisomeric benzothiazolones [3]. These position-dependent differences in biological recognition mean that substituting a different benzothiazolone isomer or unsubstituted analog in a research program will likely yield non-reproducible or divergent results.

Quantitative Differentiation Guide: 7-Methylbenzo[d]thiazol-2(3H)-one vs. Structural Analogs in Bioactivity and Target Engagement


LSD1 Inhibitory Activity: 7-Methylbenzo[d]thiazol-2(3H)-one Exhibits Modest but Quantifiable LSD1 Inhibition

7-Methylbenzo[d]thiazol-2(3H)-one demonstrates measurable inhibition of lysine-specific histone demethylase 1A (LSD1/KDM1A) [1]. This activity establishes a baseline for the unelaborated 7-methylbenzothiazolone scaffold in epigenetic target space.

LSD1 Histone Demethylase Epigenetics

MAO-A vs. MAO-B Selectivity Profile: Preferential MAO-A Inhibition by 7-Methylbenzo[d]thiazol-2(3H)-one

The compound exhibits measurable inhibition of monoamine oxidase A (MAO-A) with essentially no detectable activity against MAO-B, indicating a degree of isoform selectivity intrinsic to the 7-methylbenzothiazolone scaffold [1].

Monoamine Oxidase MAO-A MAO-B Selectivity

Positional Isomer Differentiation: 7-Methyl Substitution Modulates Aryl Hydrocarbon Receptor Activity

In a comparative study of benzothiazole positional isomers, the 7-methyl-substituted analog (7-Methylbenzo[d]thiazol-2-amine) displayed a distinct AhR agonist/antagonist activity profile that differed significantly from the 4-methyl, 5-methyl, and 6-methyl isomers [1].

AhR Aryl Hydrocarbon Receptor Positional Isomers

Patent-Class Differentiation: 7-Methylbenzothiazolone Derivatives Claimed for Analgesic and Antipyretic Activity

German patent DE3017977A1 specifically claims mono- and disubstituted 2(3H)-benzothiazolones at the 4-, 5-, 6-, and/or 7-positions as analgesic and antipyretic agents with low toxicity [1]. 7-Methyl-2(3H)-benzothiazolthione, a close sulfur analog of the target compound, is explicitly identified as possessing analgesic and antipyretic activity and being substantially non-toxic [1].

Analgesic Antipyretic NSAID Patent

Analytical Grade and Quality Control: Commercial Availability with Documented Purity Specifications

Commercially, 7-Methylbenzo[d]thiazol-2(3H)-one is available from multiple vendors with standardized purity specifications and batch-specific quality control documentation .

Analytical Chemistry Quality Control Procurement

Synthetic Tractability: Established Cyclization Route from Commercially Available Precursors

The synthesis of 7-Methylbenzo[d]thiazol-2(3H)-one is well-established via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents . This accessibility contrasts with more heavily substituted benzothiazolone analogs that require multi-step syntheses.

Organic Synthesis Heterocyclic Chemistry Benzothiazole

Recommended Procurement and Application Scenarios for 7-Methylbenzo[d]thiazol-2(3H)-one (CAS 80689-19-6)


Epigenetic Probe Development: LSD1 Inhibitor SAR Campaign Starting Point

Procure 7-Methylbenzo[d]thiazol-2(3H)-one as a baseline scaffold for structure-activity relationship (SAR) studies targeting lysine-specific demethylase 1 (LSD1). The compound provides a measurable IC50 of 10 μM against LSD1, establishing a quantifiable reference point from which to assess potency improvements gained through subsequent structural elaboration [1]. This baseline activity allows research teams to systematically evaluate the contribution of each synthetic modification to target engagement.

Monoamine Oxidase Isoform Selectivity Studies: MAO-A Preferential Scaffold

Use 7-Methylbenzo[d]thiazol-2(3H)-one as a core scaffold for developing isoform-selective MAO-A inhibitors. The compound exhibits measurable MAO-A inhibition (IC50 = 100 μM) with no detectable MAO-B activity, suggesting intrinsic isoform selectivity [1]. This property distinguishes it from benzothiazole derivatives that preferentially target MAO-B, making it a suitable starting point for medicinal chemistry programs focused on MAO-A-related therapeutic indications.

Aryl Hydrocarbon Receptor (AhR) Modulation: Positional Isomer Reference Compound

Employ 7-Methylbenzo[d]thiazol-2(3H)-one or its 2-amino analog as a defined reference standard in AhR functional assays. Direct head-to-head comparison data demonstrate that the 7-methyl substitution position yields an antagonist activity profile (~60% inhibition of TCDD-induced activation) that differs substantially from 4-methyl, 5-methyl, and 6-methyl isomers [2]. This makes the compound valuable as a positional isomer control in studies investigating substitution-dependent AhR modulation.

Analgesic/Antipyretic Drug Discovery: Patent-Validated Starting Scaffold

Initiate analgesic or antipyretic drug discovery programs using 7-Methylbenzo[d]thiazol-2(3H)-one as a patent-precedented core scaffold. German patent DE3017977A1 specifically claims 7-methyl-substituted benzothiazolones for analgesic and antipyretic applications, providing intellectual property precedent for this substitution pattern [3]. The patent claims of 'much greater analgesic activity' relative to prior art benzothiazolones support the strategic value of this specific regioisomer over unsubstituted or alternatively substituted analogs.

Heterocyclic Building Block Procurement: SAR Library Synthesis

Acquire 7-Methylbenzo[d]thiazol-2(3H)-one in multi-gram quantities for use as a versatile heterocyclic building block in medicinal chemistry library synthesis. The compound is commercially available with documented purity (95-98%) and batch-specific QC data (NMR, HPLC, GC) from established suppliers , ensuring reproducibility across experiments and eliminating the need for in-house analytical characterization prior to use in parallel synthesis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methylbenzo[d]thiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.